molecular formula C4H9NO B1622711 3-Aminobutan-2-one CAS No. 52648-79-0

3-Aminobutan-2-one

Cat. No.: B1622711
CAS No.: 52648-79-0
M. Wt: 87.12 g/mol
InChI Key: OLYWGXUJESDUAC-UHFFFAOYSA-N
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Description

3-Aminobutan-2-one is an organic compound with the molecular formula C4H9NO It is a chiral molecule, meaning it has non-superimposable mirror images

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminobutan-2-one can be synthesized through several methods. One common approach involves the reductive amination of 3-oxobutan-2-one using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine with high selectivity .

Industrial Production Methods: On an industrial scale, this compound can be produced using biocatalytic methods. Enzymes such as amine dehydrogenases can catalyze the reductive amination of ketones to produce chiral amines, including this compound. This method is advantageous due to its high enantioselectivity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: 3-Aminobutan-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-oxobutan-2-one.

    Reduction: It can be reduced to form 3-aminobutan-2-ol.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products:

Scientific Research Applications

3-Aminobutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminobutan-2-one involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes such as amine dehydrogenases, which catalyze its conversion to other biologically active compounds. The specific pathways and targets depend on the context of its use, such as in drug development or enzymatic reactions .

Comparison with Similar Compounds

    3-Aminobutan-2-ol: A closely related compound with similar chemical properties but different reactivity due to the presence of a hydroxyl group.

    3-Oxobutan-2-one: The oxidized form of 3-Aminobutan-2-one, used in similar synthetic applications.

    Butan-2-amine: Another chiral amine with a similar carbon backbone but different functional groups.

Uniqueness: this compound is unique due to its specific combination of an amino and a ketone group, which allows it to participate in a wide range of chemical reactions. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications .

Properties

IUPAC Name

3-aminobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-3(5)4(2)6/h3H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYWGXUJESDUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403618
Record name 3-aminobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52648-79-0
Record name 3-Amino-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52648-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-aminobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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